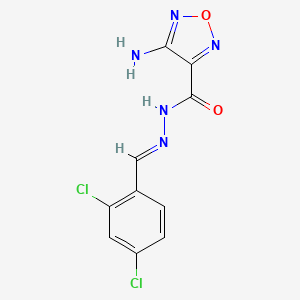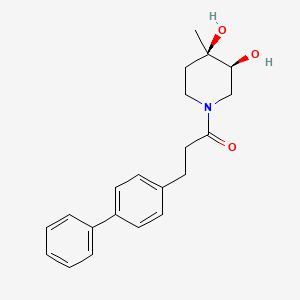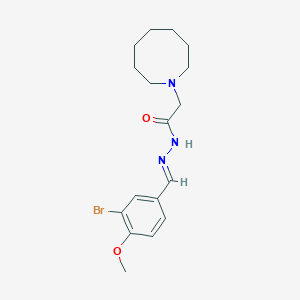
N'-(4-bromobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N'-(4-bromobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide" is a compound of interest due to its potential applications in various fields of chemistry and materials science. Its synthesis and properties are extensively studied to understand its molecular structure, chemical reactions, physical, and chemical properties.
Synthesis Analysis
The compound is synthesized through a process involving the condensation of 4-bromobenzaldehyde and sulfadiazine, resulting in a product characterized by FTIR, UV-Vis, and NMR spectroscopy (Sowrirajan et al., 2022).
Molecular Structure Analysis
Molecular structure analysis, including vibrational spectra (FT-IR, FT-Raman), NMR (1H, 13C), and computational studies (DFT, HOMO-LUMO, MEP, NBO, NPA, ELF, LOL, RDG), provides insights into the molecule's geometry, electronic properties, and stability. Molecular docking studies have been conducted to explore its potential biological activities (Sowrirajan et al., 2022).
Chemical Reactions and Properties
The compound exhibits reactivity characteristic of its functional groups, involved in various chemical reactions. Its synthesis and the properties of its derivatives have been explored, with particular interest in its interactions with biological molecules and potential antifungal activities (Mu et al., 2015).
Physical Properties Analysis
The physical properties, including crystal structure and spectroscopic characteristics, have been determined through X-ray crystallography and various spectroscopic techniques. These studies reveal the compound's solid-state structure and provide a basis for understanding its interactions at the molecular level (Tunç et al., 2012).
Chemical Properties Analysis
Chemical property analysis focuses on the compound's reactivity, including its behavior in different chemical reactions, stability under various conditions, and interactions with other molecules. Theoretical investigations, such as DFT studies, help predict its reactivity and potential applications in designing new materials or drugs (Govindarasu et al., 2015).
Applications De Recherche Scientifique
Photovoltaic Applications
Soluble polyimides, related in structure to the query compound, have been investigated for their photovoltaic properties, demonstrating the potential of similar compounds in solar energy conversion. The sensitization of these materials with small molecules like Rhodamine 6G and [6,6]-phenyl-C61-butyric-acid-methyl-ester (PCBM) has been shown to enhance their photoconductive properties, indicating a promising area of application for similar compounds in photovoltaic devices (Mühlbacher et al., 2001).
Spectroscopic and Theoretical Analysis
Compounds with structural similarities have undergone comprehensive spectroscopic and theoretical analyses, including FT-IR, FT-Raman, NMR, UV–Visible, and molecular docking studies. These analyses contribute to understanding the molecular geometry, vibrational frequencies, and potential biological activities. Such studies indicate the scientific interest in the detailed characterization of similar compounds, which could extend to N'-(4-bromobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide for its unique properties (Raja et al., 2017).
Antimicrobial and Antituberculosis Activity
Derivatives of related structures have been synthesized and tested for antimicrobial and antituberculosis activity. This research avenue suggests the potential of N'-(4-bromobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide and similar compounds in pharmaceutical applications, particularly in the development of new antimicrobial agents (Yurttaş et al., 2015).
Antioxidant and Anticholinergic Activities
Research on bromophenol derivatives, including those with pyrrolidin-2-one structures, has demonstrated significant antioxidant and anticholinergic activities. These findings highlight the potential of similar compounds in therapeutic applications, particularly for conditions where oxidative stress and cholinergic imbalance are implicated (Rezai et al., 2018).
Propriétés
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O/c25-20-13-11-17(12-14-20)16-26-29-24(30)23-27-21(18-7-3-1-4-8-18)15-22(28-23)19-9-5-2-6-10-19/h1-16H,(H,29,30)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGPPWPQVCMINQ-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN=CC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)N/N=C/C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)
![2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)



![N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5525106.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide](/img/structure/B5525108.png)

![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)


![N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B5525145.png)